![molecular formula C9H10ClN3 B1603688 4-氯-5-异丙基吡咯并[2,1-f][1,2,4]三嗪 CAS No. 888720-52-3](/img/structure/B1603688.png)

4-氯-5-异丙基吡咯并[2,1-f][1,2,4]三嗪

描述

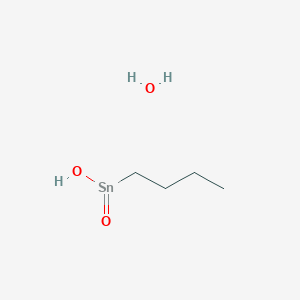

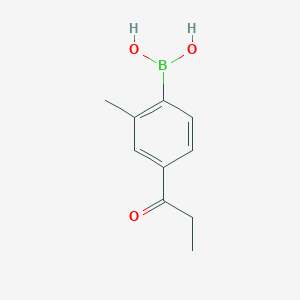

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C9H10ClN3. It has a molecular weight of 195.65 . It is used in research and is a promising small-molecule inhibitor of two protein kinases.

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, such as 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine, can be achieved through several methods. These include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis

The molecular structure of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine consists of a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine are not detailed in the search results, it’s known that this compound is part of the synthesis of various kinase inhibitors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.65 and is stored sealed in dry conditions, preferably in a freezer under -20°C .科学研究应用

癌症治疗:激酶抑制

4-氯-5-异丙基吡咯并[2,1-f][1,2,4]三嗪: 是开发用于癌症治疗的激酶抑制剂的关键成分。 激酶抑制剂靶向癌细胞中失调的特定蛋白质或酶,与传统化疗相比,提供了一种更具针对性的方法 。该化合物是几种 FDA 批准药物的一部分,例如阿伐替尼,这些药物通过抑制激酶的活性来治疗各种类型的癌症。

抗病毒药物:瑞德西韦

该化合物也是抗病毒药物瑞德西韦不可或缺的一部分,瑞德西韦以其对多种 RNA 病毒(包括 SARS/MERS-CoV 和 COVID-19)的有效性而闻名 。瑞德西韦含有这种稠合杂环,已获得美国 FDA 批准用于紧急治疗严重 COVID-19 症状。

抗肿瘤活性:布瑞瓦尼布艾拉宁酯

作为一种活性结构基序,4-氯-5-异丙基吡咯并[2,1-f][1,2,4]三嗪 存在于布瑞瓦尼布艾拉宁酯中,布瑞瓦尼布艾拉宁酯是一种由美国 FDA 批准的抗肿瘤药物。 它在该药物抑制肿瘤生长和增殖的机制中起着重要作用 。

EGFR 抑制:细胞增殖

该化合物用于合成充当 EGFR 抑制剂的药物,这些药物对于减缓细胞增殖至关重要,尤其是在人结肠肿瘤细胞系中。 通过抑制 EGFR 途径,这些药物可以有效地减少癌细胞的生长 。

治疗新兴病毒:埃博拉病毒和诺如病毒

4-氯-5-异丙基吡咯并[2,1-f][1,2,4]三嗪 的衍生物在治疗埃博拉病毒和其他新兴病毒方面显示出希望。 此外,最近的研究突出了它在抗诺如病毒活性方面的潜力,特别是在抑制小鼠和人类诺如病毒的 RNA 依赖性 RNA 聚合酶 (RdRp) 方面的潜力 。

抑制细胞信号通路:刺猬通路

该化合物已被确定为刺猬 (Hh) 信号通路的抑制剂,该通路参与调节细胞生长和分化。 靶向该通路的抑制剂可用于治疗各种疾病,包括依赖 Hh 通路激活的癌症 。

血管内皮生长因子受体-2 (VEGFR-2) 抑制

含有4-氯-5-异丙基吡咯并[2,1-f][1,2,4]三嗪 的 VEGFR-2 抑制剂用于癌症治疗,以阻断促进血管生成的信号通路,血管生成是肿瘤生长和转移的关键过程 。

双重抑制:c-Met/VEGFR-2 和 EGFR/HER2

该化合物是充当双重抑制剂的药物的一部分,靶向 c-Met/VEGFR-2 和 EGFR/HER2 蛋白酪氨酸激酶。 这些双重抑制剂在治疗对单靶向治疗产生耐药的癌症方面特别有效 。

作用机制

Target of Action

The primary targets of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .

Mode of Action

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The inhibition of kinases by 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine affects several biochemical pathways. These include pathways involved in cell growth and proliferation, metabolism, and differentiation . The downstream effects of this disruption can lead to changes in cell behavior and function .

Result of Action

The molecular and cellular effects of 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine’s action depend on the specific kinases it targets. By inhibiting these kinases, the compound can disrupt cellular processes regulated by these enzymes, potentially leading to changes in cell growth, metabolism, and differentiation .

未来方向

Pyrrolo[2,1-f][1,2,4]triazine derivatives, including 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine, have shown promising potential in drug research due to their versatility and wide range of biological activities . They are an active structural motif of several drugs and have been used in the treatment of various diseases .

属性

IUPAC Name |

4-chloro-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-6(2)7-3-4-13-8(7)9(10)11-5-12-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBLQKDCZMHEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=NC=NN2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610614 | |

| Record name | 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

888720-52-3 | |

| Record name | 4-Chloro-5-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1603613.png)

![2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1603622.png)

![(2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B1603625.png)